molecular formula C18H21N5O2 B2941798 N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955781-32-5

N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2941798
CAS RN: 955781-32-5
M. Wt: 339.399
InChI Key: MZCDNAAOUJVEIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Molecular Structure Analysis

The molecular structure of your compound would likely feature a pyrazolo[3,4-b]pyridine core, with various substituents attached at different positions .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are well-documented .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has led to the synthesis and characterization of pyrazole-acetamide derivatives, which have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as evidenced by in vitro tests such as DPPH, ABTS, and FRAP assays. This highlights the potential application of such compounds in the development of antioxidant agents (Chkirate et al., 2019).

Synthesis for Pharmacological Evaluation

The compound has been synthesized for pharmacological evaluation, showcasing its potential as a precursor for further drug development. Such activities are crucial for the discovery of new therapeutic agents, illustrating the compound's significance in medicinal chemistry (Ito & Oda, 1966).

Heterocyclic Compound Synthesis

It serves as a precursor in the facile synthesis of various heterocyclic compounds, including pyridine, pyridazine, and phthalazine derivatives. This synthetic versatility underlines its utility in creating a broad range of biologically active molecules for potential pharmaceutical applications (Rady & Barsy, 2006).

Insecticidal Applications

Utilized as a precursor, the compound has led to the synthesis of various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates its application in developing new agricultural chemicals to protect crops from pests (Fadda et al., 2017).

Metabolic Activation and Drug Design

Studies on the metabolic activation of related pyrazinone-containing thrombin inhibitors have provided valuable insights into the design of safer anticoagulation agents. This research is crucial for understanding the metabolism of potential therapeutic compounds and designing drugs with reduced risks of generating chemically reactive intermediates (Singh et al., 2003).

Antimicrobial and Anticancer Potential

Several derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the compound's potential as a scaffold for developing new antimicrobial agents. This further emphasizes its role in the ongoing search for effective treatments against resistant bacterial strains (Le et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the interest in pyrazolo[3,4-b]pyridines , it’s possible that derivatives like your compound could be the subject of future studies.

properties

IUPAC Name

N,N-diethyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)12-22-18(25)17-15(13(3)20-22)11-19-23(17)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCDNAAOUJVEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

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